molecular formula C10H15BrClN B15238396 (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl

Katalognummer: B15238396
Molekulargewicht: 264.59 g/mol
InChI-Schlüssel: LRWRZKDESKEZIB-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that features a bromine atom and a methyl group attached to a phenyl ring. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activity and utility as a building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Bromination: The starting material, 3-methylphenylpropane, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.

    Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process, which may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkyl group.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield an alkylamine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINE: The free amine form without the hydrochloride salt.

    (S)-1-(4-CHLORO-3-METHYLPHENYL)PROPAN-1-AMINEHCL: A similar compound with a chlorine atom instead of bromine.

    (S)-1-(4-BROMO-3-ETHYLPHENYL)PROPAN-1-AMINEHCL: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C10H15BrClN

Molekulargewicht

264.59 g/mol

IUPAC-Name

(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1

InChI-Schlüssel

LRWRZKDESKEZIB-PPHPATTJSA-N

Isomerische SMILES

CC[C@@H](C1=CC(=C(C=C1)Br)C)N.Cl

Kanonische SMILES

CCC(C1=CC(=C(C=C1)Br)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.